molecular formula C10H9ClO3S B7994140 Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate CAS No. 1443312-25-1

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7994140
CAS No.: 1443312-25-1
M. Wt: 244.69 g/mol
InChI Key: XQCZRRKBNSFNFO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate is an organic compound characterized by a sulfanyl (thioether) group bridging a 4-chlorophenyl ring and a 2-oxoacetate ethyl ester moiety. The chlorine substituent at the para position of the phenyl ring imparts electron-withdrawing effects, influencing reactivity and stability. Such compounds are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)sulfanyl-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c1-2-14-9(12)10(13)15-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZRRKBNSFNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195370
Record name Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443312-25-1
Record name Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443312-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-chlorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of ethyl acetoacetate with 4-chlorothiophenol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-(4-chlorophenyl)sulfinyl-2-oxo-acetate, Ethyl 2-(4-chlorophenyl)sulfonyl-2-oxo-acetate.

    Reduction: Ethyl 2-(4-chlorophenyl)sulfanyl-2-hydroxy-acetate.

    Substitution: 2-(4-chlorophenyl)sulfanyl-2-oxo-acetic acid.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The sulfanyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Chlorine Position : The target compound’s 4-chlorophenyl group enhances electron-withdrawing effects, increasing acidity of α-protons compared to 2-chlorophenyl analogs (e.g., ). This affects reactivity in electrophilic substitutions .
  • Sulfanyl vs. Oxygen/Amino Groups: Replacement of sulfanyl with phenoxy () or amino () groups alters electronic properties. Sulfur’s polarizability facilitates nucleophilic reactions, while amino groups enable hydrogen bonding, impacting solubility and biological interactions .
  • Bulky Substituents : The iso-butyl group in introduces steric hindrance, reducing reactivity but improving lipid solubility for membrane penetration in drug design .

Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups : Methoxy and methyl groups () increase electron density on the phenyl ring, stabilizing the compound but reducing electrophilic reactivity compared to chloro-substituted analogs .
  • Molecular Weight and Lipophilicity : Higher molecular weight analogs (e.g., , MW 350.82) may exhibit slower metabolic clearance, relevant in pharmacokinetics .

Biological Activity

Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClO3SC_{11}H_{10}ClO_3S. The compound features a sulfanyl group that plays a crucial role in its biological interactions. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may contribute to its bioactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action, where enzyme inhibition can disrupt critical cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures demonstrated broad-spectrum activity against drug-resistant strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high potency against pathogens such as Staphylococcus aureus and Candida auris.

Table 1: Antimicrobial Efficacy

CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
This compound16Candida auris
Other derivativesVariesVarious pathogens

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability, indicating potential cytotoxic effects against cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A detailed investigation was conducted on the effects of this compound on Caco-2 (colon cancer) and A549 (lung cancer) cell lines. The results indicated:

  • Caco-2 Cells : A reduction in viability by approximately 39.8% at a concentration of 20 µM .
  • A549 Cells : A lesser effect with a viability reduction of 31.9% at the same concentration.

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell types, potentially making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Viability Reduction (%)
Caco-22039.8
A5492031.9

Conclusion and Future Directions

The biological activity of this compound demonstrates promising potential in both antimicrobial and anticancer applications. Its mechanisms of action through enzyme inhibition highlight its versatility as a therapeutic agent. Future research should focus on elucidating the specific molecular targets involved in its action, optimizing its structure for enhanced efficacy, and conducting comprehensive in vivo studies to assess its therapeutic potential.

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